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molecular formula C8H18O<br>(CH3CH2CH2CH2)2O<br>C8H18O B3395818 Dibutyl ether CAS No. 142-96-1

Dibutyl ether

Cat. No. B3395818
M. Wt: 130.23 g/mol
InChI Key: DURPTKYDGMDSBL-UHFFFAOYSA-N
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Patent
US06306818B1

Procedure details

To a solution of 10.72 g triphosgene in 80 ml dichloromethane, 26.51 g phenethyl alcohol was added. While cooling in an ice bath, 17.16 g pyridine was dropped in over 45 minutes. Then, the reaction was stirred at room temperature for 62 hours. The reaction was diluted with dichloromethane, washed with aqueous HCl and aqueous NaHCO3. The organic phase was dried, filtered and evaporated to dryness. The resulting crystals were recrystallized from 60 ml hexanes and then a second time from hexane:methyl t.-butyl ether (50 ml:50 ml) to yield 15.48 g of colorless crystals.
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
26.51 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.[CH2:13]([OH:21])[CH2:14][C:15]1[CH:20]=CC=CC=1.N1C=[CH:26][CH:25]=[CH:24][CH:23]=1>ClCCl>[CH2:23]([O:21][CH2:13][CH2:14][CH2:15][CH3:20])[CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
10.72 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
26.51 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.16 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the reaction was stirred at room temperature for 62 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling in an ice bath
WASH
Type
WASH
Details
washed with aqueous HCl and aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from 60 ml hexanes

Outcomes

Product
Details
Reaction Time
62 h
Name
Type
product
Smiles
C(CCC)OCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 50 mL
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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